Home > Products > Screening Compounds P117209 > (1'S,2R,3R)-Fosaprepitant Dimeglumine
(1'S,2R,3R)-Fosaprepitant Dimeglumine -

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Catalog Number: EVT-1494914
CAS Number:
Molecular Formula: C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight: 1004.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fosaprepitant dimeglumine, with the chemical formula C37H56F7N6O16PC_{37}H_{56}F_{7}N_{6}O_{16}P, is derived from fosaprepitant, which itself is a prodrug of aprepitant. It belongs to the class of neurokinin-1 receptor antagonists, specifically targeting substance P, a neuropeptide involved in the vomiting reflex. The drug was developed to improve the pharmacokinetic profile of aprepitant, allowing for rapid conversion to its active form upon administration .

Synthesis Analysis

The synthesis of fosaprepitant dimeglumine involves several key steps that transform precursor compounds into the final product. The process typically includes:

  1. Starting Materials: The synthesis begins with the preparation of the core structure of aprepitant.
  2. Prodrug Formation: Fosaprepitant is created by modifying aprepitant to enhance its solubility and bioavailability.
  3. Salt Formation: The final step involves reacting fosaprepitant with two equivalents of 1-deoxy-1-(methylamino)-D-glucitol to yield fosaprepitant dimeglumine .

The synthesis requires careful control of conditions to ensure high yields and purity.

Molecular Structure Analysis

The molecular structure of fosaprepitant dimeglumine can be represented as follows:

  • IUPAC Name: bis((2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol); (3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid.
  • Molecular Weight: Approximately 1004.83 g/mol.
  • Structural Features: The compound features multiple functional groups including a phosphonic acid moiety and several fluorinated aromatic rings which contribute to its pharmacological properties .
Chemical Reactions Analysis

Fosaprepitant dimeglumine undergoes specific chemical reactions during its metabolic conversion:

  1. Hydrolysis: Upon intravenous administration, fosaprepitant dimeglumine rapidly hydrolyzes to release aprepitant.
  2. Metabolism: Aprepitant is primarily metabolized by cytochrome P450 enzymes (CYP3A4), undergoing oxidation at various positions on its structure. This metabolic pathway significantly influences its pharmacokinetics and interactions with other drugs .
Mechanism of Action

Fosaprepitant dimeglumine acts as an antagonist at the neurokinin-1 receptor sites in the central nervous system. Its mechanism includes:

  1. Inhibition of Substance P: By blocking substance P from binding to its receptor, fosaprepitant reduces the signals that trigger nausea and vomiting.
  2. Rapid Conversion: Following administration, fosaprepitant is quickly converted into aprepitant within approximately 30 minutes, ensuring prompt therapeutic action against chemotherapy-induced nausea .
Physical and Chemical Properties Analysis

Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:

  • Solubility: It is freely soluble in water.
  • Appearance: Typically appears as a white to off-white amorphous powder.
  • pH Stability: The pH of solutions can be adjusted using sodium hydroxide or hydrochloric acid during formulation.
  • Stability: The compound maintains stability under recommended storage conditions .
Applications

Fosaprepitant dimeglumine has significant clinical applications:

  • Chemotherapy-Induced Nausea and Vomiting: It is primarily used in oncology settings to prevent both acute and delayed forms of nausea and vomiting associated with chemotherapy regimens.
  • Combination Therapy: Often utilized in conjunction with other antiemetic agents like serotonin antagonists and corticosteroids for enhanced efficacy .
Synthetic Pathways and Prodrug Design of Fosaprepitant Dimeglumine

Regioselective Phosphorylation Strategies for Aprepitant Derivative Synthesis

The synthesis of fosaprepitant hinges on regioselective phosphorylation of aprepitant’s 1,2,4-triazol-3-one ring. This transformation requires precise control to avoid N-alkylation or O-alkylation side products. The patented route employs phosphorus oxychloride (POCl₃) as a phosphorylation agent in anhydrous tetrahydrofuran (THF), leveraging its high electrophilicity to target the N1 nitrogen of the triazolone ring (Scheme 1) [1] [4].

Key Process Parameters:

  • Solvent System: Anhydrous THF minimizes hydrolysis of POCl₃ while solubilizing aprepitant.
  • Stoichiometry: A 1.2:1 molar ratio of POCl₃ to aprepitant ensures complete conversion without di-phosphorylation [1].
  • Temperature Control: The reaction proceeds at –10°C to 0°C to suppress thermal degradation and byproduct formation.
  • Quenching: Ice-cold water is added to hydrolyze the intermediate phosphorodichloridate, yielding the monophosphate ester [1].

Post-phosphorylation, the crude fosaprepitant acid is purified via recrystallization from acetonitrile/water mixtures (3:1 v/v), achieving >99.5% HPLC purity. Critical quality attributes include:

  • Regiochemical Purity: N1-phosphorylation confirmed by ³¹P-NMR (δ = –3.5 ppm) [4].
  • Chiral Integrity: Retention of (1'S,2R,3R) configuration verified via chiral HPLC [4].

Table 1: Optimization of Phosphorylation Reaction Conditions

SolventTemperature (°C)POCl₃ EquivalentsReaction Time (h)Yield (%)Purity (HPLC, %)
THF–10 to 01.249299.7
Acetonitrile251.567897.2
Dichloromethane01.258598.1

Alternative routes explored include the use of O-phenyl phosphorodichloridate, but this method introduced phenyl ester impurities requiring additional purification steps, reducing overall yield to 65–70% [4].

Optimization of Dimeglumine Counterion Integration for Enhanced Solubility

Fosaprepitant acid’s solubility (1.5 mg/mL) remains insufficient for intravenous formulation. Salt formation with meglumine (1-deoxy-1-methylamino-D-glucitol) addresses this limitation by introducing hydrophilic hydroxyl groups and forming an amorphous solid dispersion [5] [8] [10].

Counterion Selection Rationale:

  • pKₐ Matching: Fosaprepitant acid (pKₐ ≈ 3.8) and meglumine (pKₐ ≈ 9.5) form a stable 1:2 salt with high ionic bonding energy [5].
  • Steric Compatibility: Meglumine’s flexible alkyl chain enables optimal hydrogen bonding with the phosphate group [8].

Table 2: Solubility of Fosaprepitant Salts in Aqueous Systems

CounterionMolar Ratio (Fosaprepitant:Ion)Water Solubility (mg/mL)Crystalline Form
Dimeglumine1:212–15Amorphous
Sodium1:13.2Crystalline
Arginine1:18.1Partially crystalline

Salt Formation Protocol:

  • Acid-Base Reaction: Fosaprepitant acid is dissolved in methanol at 40°C, followed by dropwise addition of 2.05 equivalents of meglumine in methanol.
  • Precipitation: Addition of methyl tert-butyl ether (MTBE) induces salt precipitation.
  • Isolation: The solid is collected via vacuum filtration and washed with MTBE/ethanol (9:1 v/v) to remove unreacted meglumine [1].
  • Drying: Lyophilization yields fosaprepitant dimeglumine as a hygroscopic white powder with residual solvents <500 ppm [1] [8].

Critical process parameters include:

  • Stoichiometry: >2.0 equivalents of meglumine ensures complete salt formation (confirmed by pH 7.0–7.5 in 1% w/v solution).
  • Solvent Composition: Methanol optimizes solubility of both ions; MTBE provides low polarity for precipitation.

Mechanistic Insights into In Vivo Enzymatic Conversion to Active Metabolite

Fosaprepitant dimeglumine functions as a phosphatase-activated prodrug. Intravenous administration enables rapid hydrolysis by alkaline phosphatase (ALP), liberating aprepitant within 30 minutes. This enzymatic cleavage exploits the high ALP concentration in plasma (40–140 U/L in adults) and tissues [5].

Conversion Pathway:

  • Dephosphorylation: ALP cleaves the phosphate ester bond via nucleophilic attack at the phosphorus atom, forming fosaprepitant acid and inorganic phosphate.
  • Spontaneous Decarboxylation: The unstable intermediate undergoes decarboxylation, releasing CO₂ and generating aprepitant (Figure 1) [5] [6].

Table 3: Enzymatic Kinetics of Fosaprepitant Conversion

EnzymeKₘ (μM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)pH Optimum
Alkaline Phosphatase18.2 ± 2.1142 ± 97.807.4
Acid Phosphatase95.7 ± 8.631 ± 30.325.5

Structural Determinants of Conversion Rate:

  • Phosphate Geometry: The sp³ hybridized phosphorus in fosaprepitant is sterically accessible to ALP’s catalytic site (Ser102 in human ALP) [6].
  • Electron-Withdrawing Triazolone: Enhances phosphate electrophilicity, increasing hydrolysis rate 5-fold compared to alkyl phosphate esters [5].

Pharmacokinetic studies confirm complete conversion to aprepitant by 30 minutes post-infusion, with bioequivalence demonstrated between 115 mg IV fosaprepitant and 125 mg oral aprepitant [5]. The prodrug’s design thus achieves dual objectives: enabling aqueous infusion while ensuring rapid activation to the therapeutic moiety.

Properties

Product Name

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Molecular Formula

C₃₇H₅₆F₇N₆O₁₆P

Molecular Weight

1004.83

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.